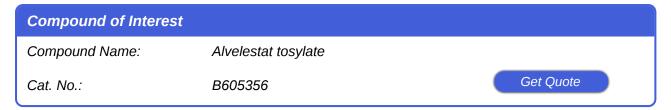


Alvelestat (AZD9668): A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvelestat, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil elastase (NE).[1][2] Neutrophil elastase is a serine protease implicated in the pathogenesis of several inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD) and Chronic Obstructive Pulmonary Disease (COPD).[3] By inhibiting NE, Alvelestat has the potential to mitigate the tissue damage and inflammation associated with these conditions. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological context of Alvelestat.

Chemical Properties

Alvelestat is a synthetic organic small molecule.[4] Its chemical and physical properties are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide	[4]
Molecular Formula	C25H22F3N5O4S	[4]
Molecular Weight	545.5 g/mol	[4]
CAS Number	848141-11-7	[4]
Appearance	White to light yellow solid	[1]
Melting Point	207-209 °C	[2]
Boiling Point	780.4 ± 60.0 °C (Predicted)	[2]
Solubility	Insoluble in water and ethanol. Soluble in DMSO (≥ 33 mg/mL).	[1][5]
pKa (Strongest Acidic)	12.17	[6]
pKa (Strongest Basic)	2.0	[6]
LogP	2.82	[6]

Synthesis of Alvelestat (AZD9668)

The synthesis of Alvelestat is detailed in patent WO 2005/026123 A1, specifically in Example 94. The overall synthetic scheme involves the coupling of two key intermediates: 1-(3-(trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and (5-(methylsulfonyl)pyridin-2-yl)methanamine.

Experimental Protocol: Synthesis of Alvelestat

Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid







• A detailed, step-by-step experimental protocol for the synthesis of this intermediate is required and would be detailed in the full patent. This would include information on starting materials, reagents, reaction conditions (temperature, time, etc.), and purification methods.

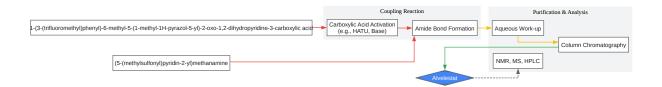
Step 2: Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

 Similarly, a detailed experimental protocol for the synthesis of this second key intermediate is necessary.

Step 3: Coupling and Final Product Formation

- Amide Coupling: The carboxylic acid from Step 1 is activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).
- Reaction with Amine: The amine from Step 2 is then added to the activated carboxylic acid, and the reaction mixture is stirred at room temperature until completion.
- Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is purified by column chromatography on silica gel to yield Alvelestat as a solid.
- Final Product Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass spectrometry, and HPLC (High-Performance Liquid Chromatography).





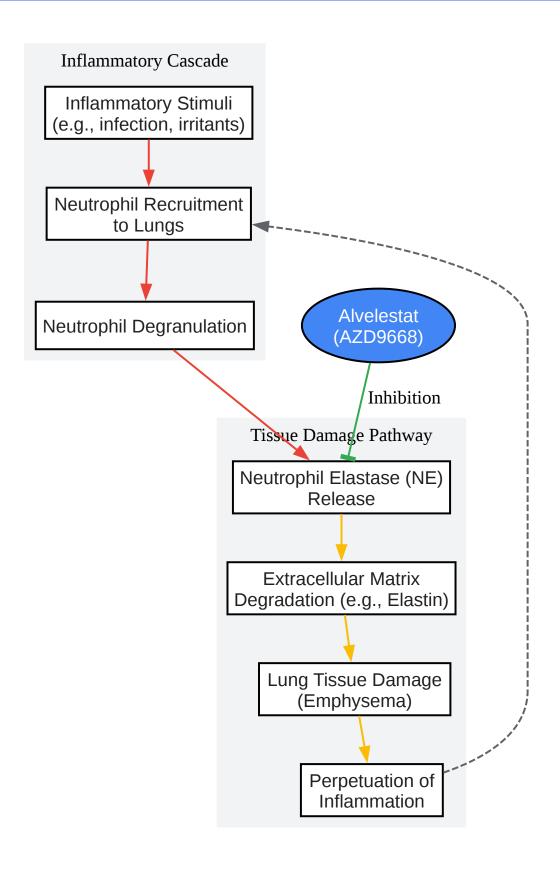
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Caption: Synthetic workflow for Alvelestat (AZD9668).

Mechanism of Action and Signaling Pathway

Alvelestat is a reversible inhibitor of neutrophil elastase.[7] In inflammatory lung diseases, neutrophils are recruited to the lungs and release NE, which can degrade components of the extracellular matrix, such as elastin. This leads to tissue damage and a perpetual inflammatory cycle.[4][8] Alvelestat binds to the active site of NE, preventing its enzymatic activity and thereby protecting the lung tissue from proteolytic damage.





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Caption: Alvelestat's inhibition of the Neutrophil Elastase pathway.



Experimental Protocols: Neutrophil Elastase Inhibition Assay

The inhibitory activity of Alvelestat against neutrophil elastase can be determined using a fluorometric assay. This protocol is a general guideline and may require optimization.

Materials:

- Human Neutrophil Elastase (hNE) enzyme
- Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
- Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
- Alvelestat (or other test inhibitors)
- 96-well black microplate
- Fluorescence plate reader

Experimental Workflow:

- Reagent Preparation:
 - Prepare a stock solution of the NE substrate in DMSO.
 - Prepare a stock solution of Alvelestat in DMSO.
 - Prepare serial dilutions of Alvelestat in Assay Buffer to achieve a range of desired concentrations.
 - Prepare a solution of hNE in Assay Buffer.
- Assay Procedure:
 - To each well of the 96-well plate, add:
 - Assay Buffer

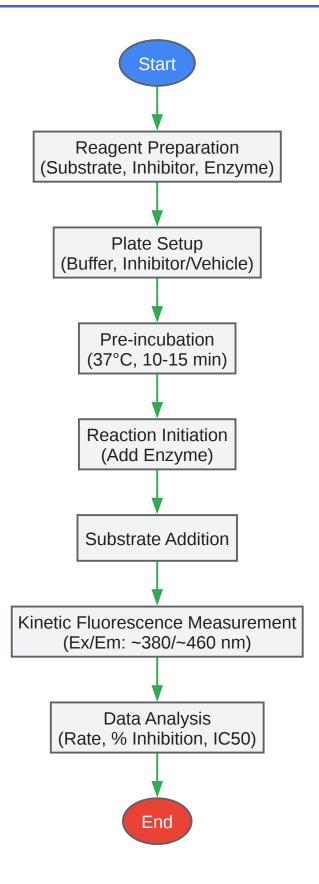
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- Alvelestat solution (or vehicle control)
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the hNE solution to each well.
- Immediately add the NE substrate solution to all wells.
- Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
- Data Analysis:
 - Determine the rate of reaction (V) for each concentration of Alvelestat by calculating the slope of the linear portion of the fluorescence versus time curve.
 - Calculate the percent inhibition for each Alvelestat concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the Alvelestat concentration and fit the data to a suitable dose-response curve to determine the IC50 value.





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Caption: Workflow for a Neutrophil Elastase inhibition assay.



Conclusion

Alvelestat (AZD9668) is a promising therapeutic candidate for the treatment of neutrophildriven inflammatory lung diseases. Its well-defined chemical properties and mechanism of action make it a valuable tool for researchers in the field of drug discovery and development. The synthetic route, while requiring specialized intermediates, is achievable through established organic chemistry techniques. The provided experimental protocol for assessing its inhibitory activity offers a foundation for further investigation into its pharmacological profile.

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